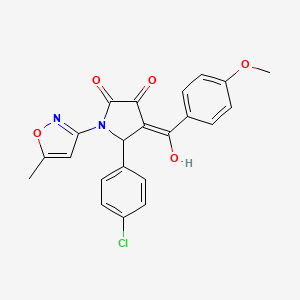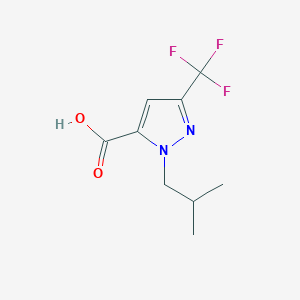
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H12BF3N2O2 . It is a solid substance and is often used in research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BF3N2O2/c1-5(2)4-14-7(9(15)16)3-6(13-14)8(10,11)12/h3,5,15-16H,4H2,1-2H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236 . It is a solid substance and should be stored in an inert atmosphere, under -20C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Research on related pyrazole carboxylic acids and derivatives demonstrates a broad interest in their synthesis and chemical behavior. For instance, studies have shown that pyrazole carboxylic acids can be prepared through reactions involving cyanoacetic acid derivatives, exhibiting diverse reactivity towards electrophiles. This reactivity is leveraged to produce various compounds, such as cyclized pyrazolooxazinones and trifluoromethylisoxazolouracils, suggesting a versatile synthetic utility for similar compounds including "1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).
Solid-Phase Syntheses
The development of solid-phase syntheses techniques for pyrazoles highlights the potential for efficient, high-throughput synthesis of related compounds. These methods can control isomer ratios and yield products with high purity, underscoring the relevance of solid-phase synthesis in producing diverse derivatives of pyrazole carboxylic acids for research and industrial applications (Shen, Shu, & Chapman, 2000).
Applications in Material Science
Moreover, the use of pyrazole-derived compounds extends into material science, where they have been employed in the construction of metal–organic frameworks (MOFs). These frameworks demonstrate robustness and multifunctionality, such as in the detection of Fe(III) ions, CO2 capture, and catalysis, suggesting that "1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" could similarly contribute to the development of novel materials with specific functionalities (Tan, Chen, Jiang, Yang, Zhou, Yu, Cao, Li, & Hong, 2018).
Structural Diversity in Coordination Polymers
Research on coordination polymers constructed from pyrazole carboxylic acids reveals the potential for achieving structural diversity and unique properties. Such studies suggest the possibility of employing "1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" in designing new coordination polymers with specific structural characteristics and functionalities (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(2)4-14-6(8(15)16)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZMASKLUMDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

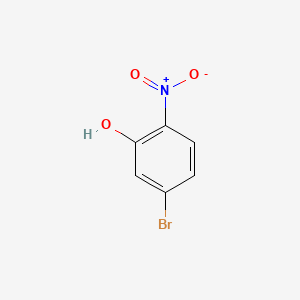
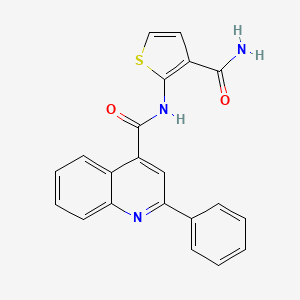

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)
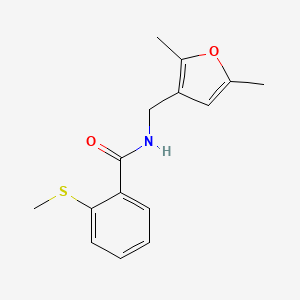
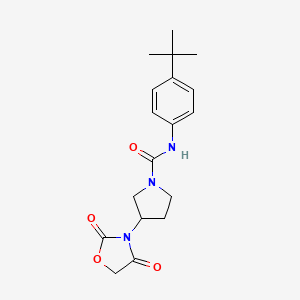
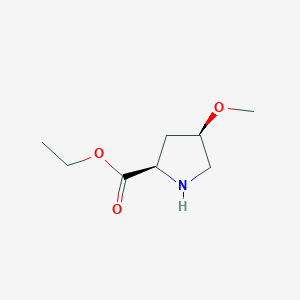
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
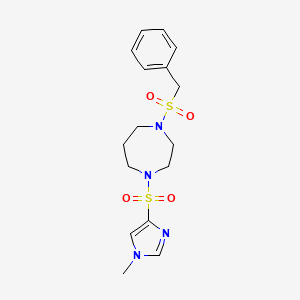
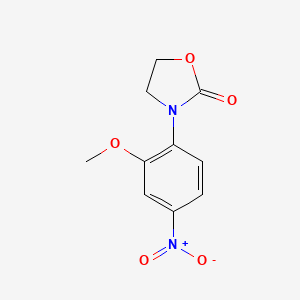
![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)
